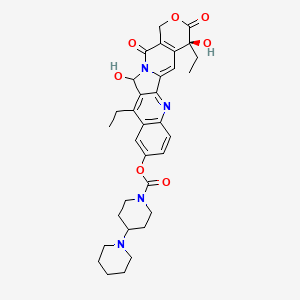

12-Hydroxy Irinotecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUUJPQAMJFQHV-OQGPVULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729785 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185336-12-3 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Obscure Player: An In-depth Technical Guide on the Role of 12-Hydroxy Irinotecan in Irinotecan Metabolism

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (CPT-11), a cornerstone in the treatment of metastatic colorectal cancer and other solid tumors, undergoes a complex metabolic journey that dictates both its efficacy and toxicity. While the primary metabolic pathways involving the activation to SN-38 and subsequent detoxification are well-documented, a constellation of minor metabolites exists, the roles of which are less understood. This technical guide provides a comprehensive exploration of one such entity: 12-Hydroxy Irinotecan. Initially identified as a process-related impurity, evidence now suggests its presence as a minor in vivo metabolite. We will delve into its probable metabolic origins, its place within the broader metabolic network of irinotecan, the analytical methodologies for its detection, and critically, the current understanding of its pharmacological significance. This guide aims to synthesize the available data and highlight the knowledge gaps, providing a foundational resource for researchers investigating the nuanced metabolism of irinotecan.

Introduction: The Complex Metabolic Landscape of Irinotecan

Irinotecan is a semi-synthetic analog of camptothecin, administered as a prodrug. Its therapeutic effect is primarily mediated by its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), which is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The conversion of irinotecan to SN-38 is catalyzed by carboxylesterases (CES), primarily CES2. Subsequently, SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the most significant isoform, to form the inactive SN-38 glucuronide (SN-38G).

In parallel to this activation/deactivation pathway, irinotecan is also a substrate for cytochrome P450 3A4 and 3A5 (CYP3A4/5). These enzymes mediate the oxidative metabolism of irinotecan, leading to the formation of several inactive metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin (NPC). The intricate balance between these metabolic pathways contributes to the significant inter-individual variability in both the efficacy and toxicity of irinotecan treatment.

Beyond these major pathways, a number of minor metabolites and impurities have been identified. Among these is this compound, a compound that has historically been classified as a process-related impurity in the manufacturing of irinotecan. However, emerging evidence suggests it may also be a minor product of in vivo metabolism.

The Metabolic Genesis of this compound

Identification as a Urinary Metabolite

The first indication of this compound as a potential in vivo metabolite comes from a study by Santos et al. (2000), which aimed to characterize the oxidative metabolites of irinotecan in the urine of treated patients.[1] In this study, three previously unknown oxidized metabolites, designated M1, M2, and M3, were isolated. All three metabolites exhibited a molecular weight of 602.[1] This is a crucial piece of evidence, as the molecular weight of this compound is 602.68 g/mol .[2]

The study further elucidated that M1 was hydroxylated on the camptothecin (CPT) moiety of the irinotecan molecule, while M2 was hydroxylated on the terminal piperidine ring.[1] The nomenclature "this compound" suggests a hydroxylation on the camptothecin core, making it a strong candidate for the identity of the M1 metabolite.

The Role of Cytochrome P450

The formation of hydroxylated metabolites is a hallmark of Phase I metabolism, frequently catalyzed by cytochrome P450 enzymes.[3] The study by Santos et al. (2000) demonstrated that the formation of the major oxidative metabolites, APC and NPC, is mediated by CYP3A4.[1] While the specific P450 isoform responsible for the formation of M1 (and thus likely this compound) was not definitively identified, CYP3A4 remains a prime candidate given its known involvement in irinotecan oxidation and its broad substrate specificity. It is plausible that 12-hydroxylation represents a minor metabolic route catalyzed by CYP3A4 or other hepatic P450 enzymes.

This compound as a Pharmaceutical Impurity

It is critical to acknowledge that this compound is also recognized as "Irinotecan EP Impurity M" in pharmacopeial standards.[2][4] This designation indicates that it can arise during the synthesis of irinotecan and must be controlled within specified limits in the final drug product. Its presence as a process-related impurity complicates the interpretation of its in vivo detection, as trace amounts may be present in the administered drug. However, its identification in patient urine provides strong evidence for at least some degree of metabolic formation.

The Irinotecan Metabolic Pathway: Integrating this compound

The following diagram illustrates the established metabolic pathways of irinotecan, with the proposed, albeit minor, pathway leading to the formation of this compound.

Sources

Navigating the Metabolic Maze: A Technical Guide to the Biological Activity of Irinotecan and its Metabolites in Cancer Cell Lines

Preamble: The Quest for Potency Beyond the Prodrug

Irinotecan (CPT-11), a cornerstone in the treatment of metastatic colorectal cancer and other solid tumors, presents a fascinating case study in metabolic activation.[1][2] As a semi-synthetic analog of camptothecin, its clinical efficacy is not intrinsic but is instead reliant on its biotransformation into more potent derivatives.[1][3] The scientific community has extensively characterized the journey of irinotecan from its administered form to its celebrated active metabolite, SN-38. However, the metabolic cascade of irinotecan is not a singular path; it branches into a series of other molecules, including the lesser-known 12-Hydroxy Irinotecan. This guide provides a comprehensive technical overview of the biological activity of irinotecan's metabolites in cancer cell lines, with a special focus on contextualizing the role of this compound within the current landscape of scientific knowledge. We will delve into the established mechanisms of action, provide field-proven experimental protocols for assessment, and present a clear-eyed view of where the data leads—and where it currently stops.

I. The Central Axis of Activity: Irinotecan's Conversion to SN-38

Irinotecan itself is a prodrug with limited cytotoxic activity.[1][3] Its therapeutic potential is unlocked in the liver and within tumor cells by carboxylesterases, which hydrolyze irinotecan into its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[4] This conversion is a critical determinant of the drug's efficacy. SN-38 is estimated to be 100 to 1000 times more potent than its parent compound, irinotecan.[5]

The primary mechanism of action for SN-38 is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[6][7] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[8] SN-38 traps the topoisomerase I-DNA complex, preventing the re-ligation of these breaks.[8] When the DNA replication machinery encounters this stabilized complex, it leads to the formation of lethal double-strand DNA breaks, triggering cell cycle arrest and ultimately, apoptosis.[2][8]

Metabolic Pathway of Irinotecan

Caption: Metabolic pathways of Irinotecan, highlighting activation, inactivation, and reactivation routes.

II. The Broader Metabolic Profile: Beyond SN-38

While SN-38 is the undisputed hero of irinotecan's story, the parent drug is also metabolized by cytochrome P450 3A4 (CYP3A4) into several other compounds.[1] These include APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxy-camptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin).[1] Studies have shown that these oxidative metabolites are significantly less cytotoxic than SN-38 and are generally considered to be inactive byproducts of irinotecan metabolism.[1] Interestingly, NPC can be converted to SN-38 by carboxylesterases, suggesting a minor pathway to the active form.[9]

This compound: An Enigma in the Metabolic Chart

This compound (CAS 185336-12-3) is another identified metabolite of irinotecan, found in human bile and urine.[10][11] It is also referred to as Irinotecan EP Impurity M or RPR 112524.[12] Despite its identification and commercial availability as a research chemical, there is a notable absence of published data on its biological activity in cancer cell lines.

As of the latest literature review, the following remains uncharacterized for this compound:

-

Cytotoxicity: IC50 values in various cancer cell lines have not been reported.

-

Mechanism of Action: It is unknown if it inhibits topoisomerase I or has other cellular targets.

-

Cellular Effects: There is no available information on its ability to induce cell cycle arrest or apoptosis.

Therefore, while we can place this compound on the metabolic map, its contribution, if any, to the overall efficacy or toxicity of irinotecan therapy is currently speculative. It is a subject ripe for investigation by researchers in drug metabolism and oncology.

III. Quantifying Cytotoxicity: In Vitro Assessment of Irinotecan and its Metabolites

The cornerstone of evaluating the biological activity of any potential anticancer compound is the in vitro cytotoxicity assay. These assays determine the concentration of a compound required to inhibit the growth of or kill a certain percentage of a cancer cell population, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity of Irinotecan and SN-38

The following table summarizes representative IC50 values for irinotecan and SN-38 in human colorectal cancer cell lines, demonstrating the significantly greater potency of the active metabolite.

| Cell Line | Irinotecan IC50 (µM) | SN-38 IC50 (nM) | Reference |

| HT-29 | 5.17 | 4.50 | [13] |

| LoVo | 15.8 | 8.25 | [13] |

Note: IC50 values can vary between studies depending on the assay conditions, such as exposure time and the specific cytotoxicity assay used.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, SN-38 as a positive control, irinotecan) in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

IV. Elucidating the Cellular Response: Cell Cycle and Apoptosis

Beyond general cytotoxicity, understanding how a compound affects fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis) provides deeper mechanistic insights.

Cell Cycle Arrest

SN-38 is known to induce a characteristic arrest in the S and G2/M phases of the cell cycle.[14] This is a direct consequence of the DNA damage it causes, which activates cell cycle checkpoints to halt proliferation and allow for DNA repair.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, cells will undergo apoptosis. This is a key mechanism of tumor cell killing by irinotecan.[14] Apoptosis can be detected by various methods, including the measurement of caspase enzyme activity and the detection of phosphatidylserine externalization on the cell membrane.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

-

Cell Treatment: Culture and treat cells with the test compound as described for the cytotoxicity assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Workflow for Assessing Biological Activity

Caption: A generalized experimental workflow for characterizing the in vitro biological activity of a novel compound in cancer cell lines.

V. Conclusion and Future Directions

The biological activity of irinotecan is a well-established paradigm of metabolic activation, where the prodrug is converted to the highly potent topoisomerase I inhibitor, SN-38. This active metabolite is the primary driver of the cytotoxic, cell cycle-arresting, and pro-apoptotic effects observed in cancer cell lines. While other metabolites such as APC and NPC have been identified and characterized as largely inactive, the biological role of this compound remains an open question in the scientific literature.

For researchers, scientists, and drug development professionals, the lack of data on this compound represents a clear research gap and an opportunity. The established protocols for assessing cytotoxicity, cell cycle progression, and apoptosis provide a clear roadmap for the characterization of this and other novel metabolites. Such studies are essential for a complete understanding of a drug's metabolic profile and may uncover previously overlooked contributions to its overall therapeutic window and toxicity. The future of optimizing irinotecan therapy may lie not only in understanding the well-trodden path to SN-38 but also in illuminating the activities of its lesser-known metabolic siblings.

References

-

Attinà, G., Mastrangelo, S., & Ruggiero, A. (2022). Clinical Pharmacokinetics and Toxicity of Irinotecan. Current Topics in Behavioral Neurosciences. [Link]

-

Creemers, G. J., Lund, B., & Verweij, J. (1994). Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan. Cancer treatment reviews, 20(1), 73–96. [Link]

-

Grivic, A., Lavoie, J. F., & Robert, J. (2002). Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines. Cancer chemotherapy and pharmacology, 49(4), 329–335. [Link]

-

Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1997). The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours. British journal of cancer, 76(11), 1476–1481. [Link]

-

Kweekel, D. M., Guchelaar, H. J., & Gelderblom, H. (2008). Clinical Pharmacokinetics and Toxicity of Irinotecan. Clinical Pharmacokinetics, 47(9), 565–582. [Link]

-

Pan, C., Chen, Y., Zhao, Y., & Li, Y. (2021). Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug. Acta Pharmaceutica Sinica B, 11(7), 1957–1968. [Link]

-

Peters, G. J., van der Wilt, C. L., van Moorsel, C. J., & Pinedo, H. M. (2000). Irinotecan-induced cytotoxicity to colon cancer cells in vitro is stimulated by pre-incubation with trifluorothymidine. British journal of cancer, 83(4), 549–555. [Link]

-

RxPharmacist. (2022). Overview of Irinotecan and Topotecan: The Topoisomerase I Inhibitors. Retrieved from [Link]

-

Sanghani, S. P., Hinderliter, P., Su, E., Pwee, D., & Redinbo, M. R. (2004). Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. Drug metabolism and disposition: the biological fate of chemicals, 32(5), 505–511. [Link]

-

Sparreboom, A., Verweij, J., & Nooter, K. (2004). Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 22(12), 2411–2420. [Link]

-

Temmink, O. H., Prins, H. J., van Gelder, J. M., & Peters, G. J. (2006). Irinotecan-induced cytotoxicity to colon cancer cells in vitro is stimulated by pre-incubation with trifluorothymidine. British journal of cancer, 95(7), 886–892. [Link]

-

Yao, V., D'Cunha, R., & El-Kareh, A. (2020). Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation. The AAPS journal, 22(5), 108. [Link]

-

Allmpus. (n.d.). irinotecan ep impurity m / this compound (ep). Retrieved from [Link]

-

Pommier, Y. (2017). Targeting Topoisomerase I in the Era of Precision Medicine. Cancer Research, 77(10), 2547–2557. [Link]

-

ResearchGate. (n.d.). Comparison of antitumor efficacy and toxicity (body weight loss) of.... Retrieved from [Link]

-

Wang, Y., Chen, Y., & Gao, F. (2022). Clinical Pharmacokinetics and Toxicity of Irinotecan. Clinical Therapeutics and Biopharmaceutics, 1(2), 1-6. [Link]

-

Yao, V., D'Cunha, R., & El-Kareh, A. (2020). Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation. The AAPS journal, 22(5), 108. [Link]

-

Zhang, H., Liu, Y., & Wang, Y. (2021). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Metabolites, 11(5), 284. [Link]

Sources

- 1. abap.co.in [abap.co.in]

- 2. abap.co.in [abap.co.in]

- 3. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rxpharmacist.com [rxpharmacist.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 185336-12-3: [1,4'-Bipiperidine]-1'-carboxylicacid,(4S… [cymitquimica.com]

- 11. This compound | 185336-12-3 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Irinotecan-induced cytotoxicity to colon cancer cells in vitro is stimulated by pre-incubation with trifluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics of 12-Hydroxy Irinotecan in preclinical models

An In-Depth Technical Guide to the Pharmacokinetics of 12-Hydroxy Irinotecan in Preclinical Models

Introduction: Beyond the Primary Metabolite

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, a water-soluble prodrug derivative of the natural alkaloid camptothecin.[1][2] Its clinical efficacy, particularly in metastatic colorectal cancer, is primarily attributed to its conversion by carboxylesterases into the highly potent topoisomerase I inhibitor, SN-38.[3][4] This conversion process is central to its mechanism of action, with SN-38 exhibiting 100 to 1000 times greater cytotoxicity than the parent compound.[1][5]

However, the metabolic journey of irinotecan is far more complex than this single activation step. The parent drug is also a substrate for cytochrome P450 3A4 (CYP3A4), a pivotal enzyme in drug metabolism, which transforms irinotecan into several oxidative metabolites.[1][6][7] These pathways compete with the formation of SN-38 and are critical for the drug's detoxification and elimination. Among these is this compound, a hydroxylated metabolite whose characterization is essential for a complete understanding of irinotecan's disposition.[7][8]

This technical guide provides an in-depth exploration of the . As Senior Application Scientists, we move beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, bioanalytical methodologies, and key preclinical experimental protocols necessary to accurately characterize this metabolite, thereby building a comprehensive pharmacokinetic profile.

The Metabolic Fate of Irinotecan: The Genesis of this compound

The biotransformation of irinotecan is a multi-faceted process involving both activation and inactivation pathways. While the carboxylesterase-mediated conversion to SN-38 is the most studied pathway, the oxidative metabolism by CYP3A4 plays a significant role in the drug's clearance and overall pharmacokinetic profile.[9][10]

CYP3A4 is responsible for generating several inactive metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-(4-amino-1-piperidino)-carbonyloxycamptothecin (NPC).[7][11] In addition to these, CYP3A4 also catalyzes the formation of hydroxylated metabolites.[6][7] One such product is this compound, formed by hydroxylation on the camptothecin (CPT) moiety of the molecule.[7][12] The formation of this metabolite is a key indicator of CYP3A4 activity in preclinical systems. Understanding this pathway is crucial, as variations in CYP3A4 expression or co-administration of CYP3A4 inhibitors or inducers can significantly alter irinotecan's pharmacokinetic profile, potentially impacting both efficacy and toxicity.[9][13]

Caption: Metabolic Pathways of Irinotecan.

Key Enzymes and Metabolites

The following table summarizes the primary enzymes and resulting metabolites involved in irinotecan's biotransformation.

| Parent Compound | Enzyme(s) | Metabolite(s) | Role of Metabolite | Reference |

| Irinotecan (CPT-11) | Carboxylesterases (CES) | SN-38 | Active, Cytotoxic | [2][3] |

| Irinotecan (CPT-11) | CYP3A4 | APC, NPC, this compound | Inactive, Excretory | [6][7] |

| SN-38 | UGT1A1 | SN-38G | Inactive, Detoxified | [5][14] |

Pharmacokinetic Profile of this compound in Preclinical Models

Detailed, quantitative pharmacokinetic data specifically for this compound in preclinical species is not as extensively published as for the parent drug or SN-38. However, its formation and excretion have been characterized. Studies have identified hydroxylated metabolites of irinotecan in the urine of patients, indicating that it is formed in vivo and cleared renally.[7]

In preclinical studies, the characterization of this compound serves as a crucial biomarker for CYP3A4-mediated metabolism. Its appearance in plasma following irinotecan administration confirms the engagement of this metabolic pathway. The pharmacokinetic profile is expected to follow formation-rate limited kinetics, meaning its concentration-time profile will be highly dependent on the rate of its formation from irinotecan by CYP3A4. Its clearance is likely to be relatively rapid via renal and/or biliary excretion, consistent with the elimination pathways for other polar metabolites.

Bioanalytical Methodologies for Quantification

Accurate quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates is fundamental to any pharmacokinetic study. The gold standard for this application is Ultra High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[15][16] This technique offers unparalleled sensitivity, specificity, and a wide dynamic range, allowing for the simultaneous measurement of the parent drug and multiple metabolites.

Expert Insight: Why UPLC-MS/MS?

The choice of UPLC-MS/MS is driven by necessity. Specificity is paramount; we must distinguish this compound from its parent compound and other isomeric metabolites that may have the same molecular weight but different structures and chromatographic retention times.[7] Sensitivity is also critical, as metabolite concentrations can be orders of magnitude lower than the parent drug.[5] UPLC-MS/MS achieves this by separating compounds chromatographically and then detecting them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer.

Protocol: Quantification of this compound in Rodent Plasma

This protocol provides a self-validating framework for the quantification of this compound.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound (analytical standard) in DMSO at 1 mg/mL.[16]

-

Prepare a stock solution of a suitable internal standard (IS), such as Irinotecan-d10 or camptothecin, in methanol at 1 mg/mL.[15]

-

Serially dilute the this compound stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and QCs.

-

Spike blank rodent plasma with the working solutions to create a calibration curve (e.g., 0.5-100 ng/mL) and at least three levels of QCs (low, medium, high).[15]

2. Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis. This step is crucial for removing plasma proteins that would otherwise interfere with the UPLC column.

3. UPLC-MS/MS Conditions:

-

UPLC Column: A reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 2.1x50 mm, 1.7 µm) is typically used.[15]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.[15]

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation of all analytes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS must be optimized. For this compound (MW 602.68), the precursor ion would be [M+H]+ at m/z 603.7. Product ions would be determined by infusion and fragmentation of the analytical standard.

4. Data Analysis and Validation:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Quantify the unknown samples and QCs using the regression equation.

-

The method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines. The acceptance criteria for QCs (e.g., within ±15% of the nominal value) validates the integrity of each analytical run.

Experimental Protocols for Preclinical Studies

In Vivo Pharmacokinetic Study in Rodents

This workflow outlines the essential steps for determining the plasma concentration-time profile of this compound following administration of irinotecan to rats.

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Protocol Steps:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (250-300g). Surgical cannulation of the jugular vein is performed at least 2 days prior to the study to allow for stress-free serial blood sampling.

-

Dosing: Administer a solution of Irinotecan HCl at a defined dose (e.g., 20 mg/kg) via intravenous (IV) bolus through the tail vein or a secondary catheter. The choice of IV administration bypasses absorption complexities and provides a direct measure of systemic metabolism and clearance.

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until bioanalysis.

-

Bioanalysis: Quantify the plasma concentrations of irinotecan and this compound using the validated UPLC-MS/MS method described previously.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).

In Vitro Metabolism using Liver Microsomes

This experiment is designed to confirm that CYP3A4 is the primary enzyme responsible for the formation of this compound.

1. Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Using pooled human liver microsomes (HLM) provides an average representation of the metabolic capacity of the human population.

2. Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLM (e.g., at a final concentration of 0.5 mg/mL protein), and irinotecan (e.g., 1 µM).

-

Inhibitor Condition: For a parallel reaction, pre-incubate the above mixture with a specific CYP3A4 inhibitor, such as ketoconazole (1 µM), for 10 minutes before adding irinotecan.[6][7]

-

Initiation: Start the metabolic reaction by adding the NADPH-regenerating system (which provides the necessary cofactor for CYP450 activity).

-

Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Processing: Centrifuge to pellet the protein and analyze the supernatant for the presence of this compound using UPLC-MS/MS.

3. Expected Outcome: The formation of this compound should be readily observed in the standard incubation. In the presence of ketoconazole, its formation should be significantly reduced or completely abolished, providing strong evidence for CYP3A4-mediated metabolism.[6]

Conclusion

While this compound is not the pharmacologically active metabolite of irinotecan, its formation is a critical piece of the drug's pharmacokinetic puzzle. As a direct product of CYP3A4 activity, its characterization in preclinical models provides invaluable insight into the drug's oxidative metabolism and potential for drug-drug interactions. The methodologies and protocols outlined in this guide—from robust UPLC-MS/MS quantification to carefully designed in vivo and in vitro studies—provide a comprehensive framework for researchers to accurately assess the disposition of this metabolite. A complete understanding of the entire metabolic profile of irinotecan, including metabolites like this compound, is essential for refining its clinical use and developing safer, more effective therapeutic strategies.

References

-

Haaz, M. C., et al. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4. PubMed. Available at: [Link]

-

McLeod, H. L., & Cassidy, J. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours. PubMed Central. Available at: [Link]

-

Zamboni, W. C., et al. Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan. AACR Journals. Available at: [Link]

-

Shingyoji, M., et al. In vitro conversion of irinotecan to SN-38 in human plasma. PubMed Central. Available at: [Link]

-

Lu, H., et al. Recapitulating irinotecan metabolism in vitro. ResearchGate. Available at: [Link]

-

Gallo, M., et al. Clinical pharmacokinetics of irinotecan-based chemotherapy in colorectal cancer patients. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Zhang, R., et al. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. National Institutes of Health. Available at: [Link]

-

Santos, A., et al. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans. PubMed. Available at: [Link]

-

Sai, K., et al. Impact of CYP3A4 haplotypes on irinotecan pharmacokinetics in Japanese cancer patients. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

van der Bol, J. M., et al. A CYP3A4 Phenotype–Based Dosing Algorithm for Individualized Treatment of Irinotecan. Clinical Cancer Research. Available at: [Link]

-

Sun, M., et al. Vitamin D Enhances the Efficacy of Irinotecan through miR-627–Mediated Inhibition of Intratumoral Drug Metabolism. BioKB. Available at: [Link]

-

Gkountanas, K., et al. A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms. RSC Publishing. Available at: [Link]

-

Liu, D., et al. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection. ResearchGate. Available at: [Link]

-

Liu, Y., et al. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation. PubMed Central. Available at: [Link]

-

Fischel, J. L., et al. Clinical Pharmacokinetics and Toxicity of Irinotecan. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

-

Mathijssen, R. H. J., et al. Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). ResearchGate. Available at: [Link]

-

Chabot, G. G. [Irinotecan pharmacokinetics]. PubMed. Available at: [Link]

-

Xie, R., et al. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis. PubMed. Available at: [Link]

-

Mathijssen, R. H. J., et al. Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). CORE. Available at: [Link]

-

Bissery, M. C., et al. Preclinical antitumor activity and pharmacokinetics of irinotecan (CPT-11) in tumor-bearing mice. PubMed. Available at: [Link]

-

irinotecan ep impurity m / this compound (ep). Allmpus. Available at: [Link]

Sources

- 1. abap.co.in [abap.co.in]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of irinotecan-based chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. BioKB - Relationship - CYP3A4 - activates - Irinotecan [biokb.lcsb.uni.lu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. allmpus.com [allmpus.com]

- 13. Impact of CYP3A4 haplotypes on irinotecan pharmacokinetics in Japanese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxy Irinotecan: A Potential Biomarker for CYP3A4-Mediated Irinotecan Therapy Optimization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Evolving Landscape of Personalized Cancer Therapy

The treatment of metastatic colorectal cancer and other solid tumors has been significantly advanced by the use of irinotecan, a potent topoisomerase I inhibitor.[1] However, the clinical application of irinotecan is often hampered by substantial inter-individual variability in both efficacy and severe, dose-limiting toxicities such as diarrhea and neutropenia.[2][3] This variability is largely attributed to the complex metabolic pathways of irinotecan, which involve multiple enzymes with genetic polymorphisms and susceptibility to drug-drug interactions.[4] While the focus has historically been on the active metabolite SN-38 and its glucuronidation, a deeper understanding of the full metabolic profile of irinotecan is crucial for developing more precise therapeutic strategies. This guide delves into the scientific rationale and technical methodologies for investigating 12-Hydroxy Irinotecan, a lesser-explored metabolite, as a potential biomarker to better phenotype patient-specific metabolism and optimize irinotecan therapy.

The Intricate Metabolism of Irinotecan: A Tale of Activation and Inactivation

Irinotecan (CPT-11) is a prodrug that requires bioactivation to exert its cytotoxic effects.[5] The metabolic fate of irinotecan is a delicate balance between activation to its potent anti-tumor metabolite, SN-38, and inactivation through various enzymatic processes.[4]

Two primary metabolic pathways govern the disposition of irinotecan:

-

Activation by Carboxylesterases (CES): Hepatic and intestinal carboxylesterases convert irinotecan to its active metabolite, SN-38.[6] SN-38 is approximately 100 to 1000 times more potent than the parent drug in inhibiting topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[7]

-

Inactivation by Cytochrome P450 3A4 (CYP3A4): The CYP3A4 enzyme, predominantly found in the liver and intestine, mediates the oxidative metabolism of irinotecan to several inactive metabolites.[8][9] This pathway competes with the activation pathway, thereby influencing the amount of irinotecan available for conversion to SN-38.[9]

The active metabolite, SN-38, is subsequently detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to the inactive SN-38 glucuronide (SN-38G).[7] Genetic variations in UGT1A1 are well-established predictors of irinotecan-induced toxicity.[10]

The Emergence of this compound

Among the products of CYP3A4-mediated metabolism is this compound.[11] Identified as metabolite M2 in early studies, it is formed through hydroxylation on the terminal piperidine ring of the irinotecan molecule.[1][11] In vitro studies using human liver microsomes have confirmed that the formation of this compound is specifically catalyzed by CYP3A4.[1][3] In fact, it has been identified as a major metabolite in microsomal systems.[3]

Figure 1: Simplified metabolic pathway of irinotecan.

The Rationale for this compound as a Biomarker of CYP3A4 Activity

The significant inter-individual variability in CYP3A4 activity is a major contributor to the unpredictable pharmacokinetics of many drugs, including irinotecan.[2] This variability can be influenced by genetic polymorphisms, co-administered medications that induce or inhibit CYP3A4, and various environmental factors.[4] Therefore, a reliable, real-time indicator of an individual's CYP3A4 metabolic capacity during irinotecan treatment could be invaluable for dose optimization.

While the formation of other inactive metabolites like APC is also mediated by CYP3A4, this compound presents a compelling case as a potential biomarker for the following reasons:

-

Direct Product of CYP3A4 Metabolism: Its formation is a direct consequence of CYP3A4 activity on the parent drug, irinotecan.[1][3]

-

Potential for Non-Invasive Monitoring: As a metabolite, its levels in plasma or urine could reflect the in vivo rate of CYP3A4-mediated irinotecan clearance.

-

Reflecting the Competitive Metabolic Shunt: The rate of this compound formation is intrinsically linked to the metabolic shunt away from the activation pathway to SN-38. Higher CYP3A4 activity would theoretically lead to increased production of this compound and other inactive metabolites, and consequently, a lower exposure to the active SN-38.[9]

Monitoring this compound levels could therefore provide a personalized measure of a patient's CYP3A4 phenotype, offering insights into their capacity to inactivate irinotecan. This information could be used to predict the risk of altered SN-38 exposure and potentially guide dose adjustments to mitigate toxicity or enhance efficacy.

Bioanalytical Methodology for the Quantification of this compound

A robust and validated bioanalytical method is paramount for the accurate quantification of this compound in clinical samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and ability to multiplex the analysis of multiple analytes simultaneously.[7][12]

Sample Preparation: A Critical First Step

The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix (e.g., plasma, urine) and ensuring accurate quantification. The two most common methods are protein precipitation (PPT) and solid-phase extraction (SPE).

| Method | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and cost-effective. | Less clean extracts, potential for matrix effects. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Cleaner extracts, reduced matrix effects, potential for sample concentration. | More time-consuming and expensive. |

For a research setting aiming for high accuracy, a validated SPE method is often preferred.

Step-by-Step Experimental Protocol: Quantification of Irinotecan and its Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of irinotecan, SN-38, SN-38G, APC, and this compound in human plasma. This protocol is a representative example and should be fully validated in the user's laboratory.

Materials and Reagents:

-

Reference standards for irinotecan, SN-38, SN-38G, APC, and this compound.

-

Stable isotope-labeled internal standards (e.g., Irinotecan-d10, SN-38-d3).

-

Human plasma (with anticoagulant).

-

Acetonitrile and methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Water (ultrapure).

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of each analyte and internal standard in a suitable solvent (e.g., DMSO, methanol).

-

Prepare working solutions by diluting the stock solutions.

-

Spike blank human plasma with working solutions to create calibration standards and QC samples at various concentrations.

-

-

Sample Pre-treatment (Solid-Phase Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences (e.g., water, low percentage of organic solvent).

-

Elute the analytes with a suitable elution solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution to separate the analytes.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the QC and unknown samples using the calibration curve.

Figure 2: A typical bioanalytical workflow for metabolite quantification.

Clinical Implications and Future Directions

While the direct clinical utility of this compound as a standalone biomarker for predicting irinotecan efficacy or toxicity is yet to be established through large-scale clinical trials, its potential as a surrogate for CYP3A4 activity holds significant promise.

Potential Clinical Applications:

-

Phenotyping CYP3A4 Activity: Measuring the ratio of this compound to the parent drug could provide a real-time assessment of a patient's CYP3A4 metabolic capacity.

-

Informing Dose Adjustments: Patients with high levels of this compound may have enhanced CYP3A4-mediated clearance, potentially leading to lower SN-38 exposure and reduced efficacy. In such cases, a higher irinotecan dose might be considered. Conversely, low levels could indicate reduced CYP3A4 activity, suggesting a higher risk of toxicity due to a greater proportion of irinotecan being shunted towards SN-38 formation.

-

Investigating Drug-Drug Interactions: Monitoring changes in this compound levels upon co-administration of other drugs could help in identifying and managing clinically significant CYP3A4-mediated drug-drug interactions.[9]

Future Research:

Prospective clinical studies are needed to validate the correlation between plasma concentrations of this compound and irinotecan's pharmacokinetic and pharmacodynamic profiles. Such studies should aim to:

-

Establish a definitive link between this compound levels and clinical outcomes (tumor response, toxicity).

-

Develop and validate a therapeutic window for this compound concentrations or its ratio to irinotecan.

-

Integrate this compound monitoring with existing pharmacogenetic markers (e.g., UGT1A1) to create a more comprehensive predictive model for personalized irinotecan therapy.

Conclusion

This compound, a direct product of the CYP3A4-mediated metabolism of irinotecan, represents a promising yet under-explored candidate biomarker for personalizing irinotecan therapy. By serving as an endogenous probe for CYP3A4 activity, its quantification has the potential to provide valuable insights into a patient's metabolic phenotype, thereby enabling more informed dosing strategies. The development and application of robust bioanalytical methods are critical to advancing our understanding of its clinical significance. Further research in this area is warranted to unlock the full potential of this compound in optimizing the therapeutic index of irinotecan and improving outcomes for cancer patients.

References

-

BINS, S., et al. 2023. Irinotecan-Induced Toxicity: A Pharmacogenetic Study Beyond UGT1A1. Clinical Pharmacokinetics, 62(12), pp.1755-1765. [Link]

-

SAI, K., et al. 2001. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4. Drug Metabolism and Disposition, 29(10), pp.1359-1364. [Link]

-

Ramesh, M., Ahlawat, P., & Srinivas, N. R. 2010. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Biomedical Chromatography, 24(2), pp.118-134. [Link]

-

Rivory, L. P., et al. 1998. Metabolism of irinotecan (CPT-11) by human hepatic microsomes: participation of cytochrome P-450 3A and drug interactions. Cancer Research, 58(3), pp.511-518. [Link]

-

PharmGKB. Irinotecan Pathway, Pharmacokinetics. [Link]

-

Sparreboom, A., et al. 2002. Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). Clinical Cancer Research, 8(1), pp.3-17. [Link]

-

de Jong, F. A., et al. 2007. Severe irinotecan-induced toxicity in a patient with UGT1A128 and UGT1A16 polymorphisms. The Oncologist, 12(8), pp.947-951. [Link]

-

Zhang, W., et al. 2009. Quantitation of Irinotecan and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometric. Journal of Chromatography B, 877(27), pp.3038-3044. [Link]

-

Santos, A., et al. 2000. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans. Clinical Cancer Research, 6(5), pp.2012-2020. [Link]

-

Xie, R., et al. 2002. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis. Journal of Clinical Oncology, 20(15), pp.3293-3301. [Link]

-

Mathijssen, R. H., et al. 2002. Modulation of irinotecan metabolism by ketoconazole. Journal of Clinical Oncology, 20(15), pp.3293-3301. [Link]

-

Gota, V., et al. 2015. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study. PLOS ONE, 10(2), e0118194. [Link]

-

Anthony, L. 2008. Irinotecan toxicity. Current Opinion in Supportive and Palliative Care, 2(2), pp.125-129. [Link]

-

Chabot, G. G. 1997. Clinical pharmacokinetics of irinotecan. Clinical Pharmacokinetics, 33(4), pp.245-259. [Link]

-

van der Bol, J. M., et al. 2010. A CYP3A4 Phenotype–Based Dosing Algorithm for Individualized Treatment of Irinotecan. Clinical Cancer Research, 16(2), pp.736-742. [Link]

-

Haaz, M. C., et al. 1998. In vitro activation of irinotecan to SN-38 by human liver and intestine. Clinical Cancer Research, 4(10), pp.2407-2414. [Link]

-

Chabot, G. G., et al. 1998. [Irinotecan pharmacokinetics]. Bulletin du Cancer, Spec No, pp.11-20. [Link]

Sources

- 1. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of CYP3A4 haplotypes on irinotecan pharmacokinetics in Japanese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro activation of irinotecan to SN-38 by human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of irinotecan (CPT-11) by human hepatic microsomes: participation of cytochrome P-450 3A and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of irinotecan metabolism by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impaired irinotecan biotransformation in hepatic microsomal fractions from patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Navigating the Analytical Labyrinth: A Guide to the Discovery and Isolation of 12-Hydroxy Irinotecan from Biological Matrices

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond standard protocols to address a nuanced challenge in drug metabolism: the isolation of a minor, yet potentially significant, metabolite. The focus here is not on the well-trodden path of SN-38, but on the analytical pursuit of 12-Hydroxy Irinotecan, providing a framework grounded in first principles for researchers and drug development professionals.

Part 1: The Complex Metabolic Tapestry of Irinotecan

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, but its clinical utility is not derived from the parent molecule itself. It is a prodrug, initiating a complex cascade of metabolic transformations that dictate both its efficacy and its toxicity profile.[1][2] The primary bioactivation pathway is the conversion of Irinotecan to its profoundly potent metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), a reaction mediated by carboxylesterase enzymes.[3] This metabolite is over 1000 times more potent as a topoisomerase I inhibitor than the parent compound.[3]

However, this is not the complete picture. The metabolic fate of Irinotecan is a network of competing pathways. While SN-38 is formed, it is also actively detoxified via glucuronidation by UGT1A1 enzymes to the inactive SN-38G.[4] Concurrently, Cytochrome P450 enzymes, particularly CYP3A4, act on the parent drug to produce various oxidized metabolites. It is within this oxidative pathway that minor metabolites, such as this compound, are formed. Understanding this entire network is paramount for a complete pharmacokinetic and safety assessment.

Caption: Metabolic pathways of Irinotecan in the liver.

Part 2: The Rationale for Pursuing Minor Metabolites

The bioanalytical focus in Irinotecan studies is overwhelmingly on SN-38 due to its direct correlation with clinical activity. However, dismissing minor metabolites can leave critical gaps in our understanding. The pursuit of compounds like this compound is driven by several key factors:

-

Comprehensive Safety Profiling: To ensure that a minor metabolite does not possess unexpected toxicities or contribute to idiosyncratic adverse events.

-

Drug-Drug Interaction (DDI) Potential: Oxidative pathways involving CYP enzymes are common sites for DDIs. Characterizing these metabolites helps predict how co-administered drugs might alter Irinotecan's metabolism.

-

Full Mass Balance Understanding: Accounting for all metabolic products is essential for a complete picture of the drug's disposition and elimination.

The primary analytical challenge is one of abundance. This compound exists at concentrations that can be orders of magnitude lower than the parent drug or SN-38, demanding methods with exceptional sensitivity and selectivity to isolate it from a complex and noisy biological background. Furthermore, the inherent instability of the camptothecin lactone ring at physiological pH adds another layer of complexity, requiring meticulous sample handling to preserve the analyte's native form.[5][6][7]

Part 3: A Validated Framework for Isolation and Quantification

Given the scarcity of literature focused solely on this compound, the following framework synthesizes best practices from robust, validated methods for the parent drug and its major metabolites. This represents a logical, scientifically-defensible approach to developing a de novo method for a novel or minor metabolite.

Step 1: Pre-Analytical Phase: Sample Integrity is Non-Negotiable

The validity of any result begins with pristine sample handling. The pH-dependent equilibrium between the pharmacologically active lactone form of camptothecins and the inactive carboxylate form is the most critical pre-analytical variable.

Protocol: Blood Sample Collection and Stabilization

-

Collection: Collect whole blood in tubes containing a suitable anticoagulant (e.g., heparin).[8]

-

Immediate Centrifugation: As soon as possible, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Acidification (Critical Step): Immediately transfer the plasma to a new tube and acidify to a pH between 3 and 4 by adding a small volume of an acid, such as 0.5 M hydrochloric acid.[9] This step is crucial to shift the equilibrium and stabilize the lactone ring, preventing hydrolysis.[5]

-

Storage: If not analyzed immediately, flash-freeze the acidified plasma samples and store them at -80°C until analysis.[5][10] Stability at this temperature has been demonstrated for Irinotecan and SN-38.[5]

Step 2: Sample Preparation: The Art of Extraction

The goal of sample preparation is twofold: to remove interfering macromolecules (like proteins and lipids) and to concentrate the analyte of interest. The choice of technique represents a trade-off between speed, cleanliness, and selectivity.

-

Method A: Protein Precipitation (PPT)

-

Principle: A rapid method where a large excess of cold organic solvent is used to denature and precipitate plasma proteins.

-

Protocol: To 100 µL of acidified plasma, add 300 µL of ice-cold acetonitrile or a methanol/acetonitrile mixture. Vortex vigorously for 1 minute, then centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant is then carefully removed for analysis.[9][11][12]

-

Expert Insight: PPT is fast and excellent for initial method development. However, it is the "dirtiest" method, often leading to significant matrix effects in LC-MS/MS analysis due to the co-extraction of endogenous small molecules. It may not provide sufficient cleanup for a low-abundance analyte like this compound.

-

-

Method B: Solid-Phase Extraction (SPE) - The Gold Standard for Sensitivity

-

Principle: A highly selective and effective technique that uses a solid sorbent to bind the analyte from the liquid sample matrix, wash away interferences, and then elute the purified analyte in a clean solvent.

-

Protocol (Using a Reversed-Phase C18 Cartridge):

-

Conditioning: Pass 1 mL of methanol through the cartridge to wet the sorbent, followed by 1 mL of acidified water (pH ~3.5) to equilibrate the stationary phase. Do not let the sorbent go dry.

-

Loading: Load the pre-treated plasma sample (diluted 1:1 with acidified water) onto the cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and polar interferences. This step is critical and may require optimization to avoid premature elution of the analyte.

-

Elution: Elute the this compound with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

-

-

Expert Insight: SPE provides a significantly cleaner extract than PPT, reducing matrix effects and improving the limit of quantification (LOQ), which is essential for a minor metabolite.[10][13][14]

-

Step 3 & 4: Analytical Separation and Definitive Detection

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering the required specificity and sensitivity.

Protocol: UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) provides excellent resolving power.[10]

-

Mobile Phase: A gradient elution is required to separate the various metabolites.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source operating in positive ion mode.[14]

-

Internal Standard (IS): The use of a stable isotope-labeled internal standard is mandatory for accurate quantification. While a labeled this compound is ideal but likely unavailable, a labeled parent drug like Irinotecan-d10 can be used to control for extraction variability and matrix effects.[15]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires a reference standard of this compound to determine its specific precursor ion (the molecular weight) and a stable product ion (a fragment created in the collision cell). This high specificity allows the instrument to quantify the analyte even if it co-elutes with other compounds.

-

Caption: End-to-end workflow for this compound analysis.

Part 4: Data Synthesis and Method Validation

A robust analytical method is not complete without rigorous validation. The performance of different sample preparation techniques must be systematically evaluated.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | High |

| Sensitivity (LOQ) | Moderate | Very High |

| Matrix Effect | High | Low |

| Throughput | High | Moderate |

| Cost per Sample | Low | Moderate |

| Recommendation | Suitable for screening or high-concentration samples. | Recommended for low-abundance metabolites , pharmacokinetic studies, and regulated bioanalysis. |

Any developed assay must be validated according to regulatory standards (e.g., ICH M10 guidelines) to ensure its reliability. Key validation parameters include:

-

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy & Precision: How close the measured values are to the true value and to each other, respectively. Assessed at multiple concentrations.[9][10]

-

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[16]

-

Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix to the response of a standard in a clean solution.

-

Stability: Ensuring the analyte does not degrade during sample handling, storage, and the analytical process (e.g., freeze-thaw stability, bench-top stability).[5]

Conclusion

The discovery and isolation of a minor metabolite like this compound from biological matrices is a complex but essential task in modern drug development. It requires moving beyond standard protocols and applying a deep understanding of analytical chemistry, from meticulous sample stabilization to the selection of highly selective and sensitive techniques. While challenging due to low abundance and inherent molecular instability, the framework presented here—prioritizing sample integrity, employing solid-phase extraction for cleanup, and leveraging the definitive power of UHPLC-MS/MS—provides a robust and scientifically-grounded pathway to success. The ultimate key to definitive quantification will lie in the synthesis or procurement of a certified reference standard for this compound, enabling the development of a fully validated method capable of elucidating its role in the complex pharmacology of Irinotecan.

References

-

de Miguel, I., et al. (2020). Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence. Journal of Pharmaceutical and Biomedical Analysis, 189, 113469. [Link]

-

Furlan, R. L., et al. (2016). Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 128, 24-31. [Link]

-

Pires, A. C. S., et al. (2021). Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients. Biomedical Chromatography, 35(5), e5051. [Link]

-

Zhan, J., et al. (2015). Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. Journal of Pharmaceutical and Biomedical Analysis, 107, 314-322. [Link]

-

Liu, Y., et al. (2015). Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids. Analytical Chemistry, 87(18), 9229-9236. [Link]

-

Wang, D., et al. (2017). In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. International Journal of Nanomedicine, 12, 6097-6110. [Link]

-

Trivedi, R. K., et al. (2012). Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. Journal of Young Pharmacists, 4(4), 258-266. [Link]

-

Jain, L., et al. (2010). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Biomedical Chromatography, 24(2), 104-123. [Link]

-

Veeprho (n.d.). Irinotecan-D10 (HCl Salt). Retrieved from [Link]

-

ResearchGate (n.d.). Schematic structure of SN-38, irinotecan and CPT. Retrieved from [Link]

-

Cennamo, M., et al. (2019). Fluorescent Imprinted Nanoparticles for the Effective Monitoring of Irinotecan in Human Plasma. Nanomaterials (Basel), 9(11), 1599. [Link]

-

Li, K., et al. (2019). Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation. Journal of Pharmaceutical Analysis, 9(5), 336-343. [Link]

-

Takada, A., et al. (1996). Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats. Journal of Pharmacobio-Dynamics, 19(4), 162-168. [Link]

-

Xie, R., et al. (2002). Clinical pharmacokinetics of irinotecan and its metabolites in relation with diarrhea. Clinical Pharmacology & Therapeutics, 72(3), 265-275. [Link]

-

Palakurthi, S. & Palakurthi, S. (2015). Challenges in SN38 drug delivery: current success and future directions. Expert Opinion on Drug Delivery, 12(11), 1801-1814. [Link]

-

Tzanavaras, P. D., et al. (2021). A Simple, Rapid and Low-Cost Spectrophotometric Method for Irinotecan Quantification in Human Plasma and in Pharmaceutical Dosage Forms. Analytical Methods, 13(2), 258-266. [Link]

-

Mathijssen, R. H., et al. (2001). Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). Clinical Cancer Research, 7(8), 2182-2194. [Link]

-

PharmGKB (n.d.). Irinotecan Pathway, Pharmacokinetics. Retrieved from [Link]

-

Palakurthi, S. & Palakurthi, S. (2015). Challenges in SN38 drug delivery: Current success and future directions. Expert Opinion on Drug Delivery, 12(11), 1801-1814. [Link]

-

ResearchGate (n.d.). Validated Reverse Phase HPLC Method for the Determination of Irinotecan in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Zamboni, W. C., et al. (2003). Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan. Clinical Cancer Research, 9(11), 4145-4151. [Link]

-

ResearchGate (n.d.). Quantitation of Irinotecan and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometric. Retrieved from [Link]

-

Prasad, S., et al. (2015). A rapid and sensitive reversed phase high performance liquid chromatography (RP-HPLC) method using isocratic elution with UV detection and UV spectrophotometric method was developed for quantification of SN-38. World Journal of Pharmaceutical Research, 4(9), 1227-1242. [Link]

-

Rivory, L. P. (1998). [Irinotecan pharmacokinetics]. Bulletin du Cancer, 85(4), 347-355. [Link]

-

ProQuest (n.d.). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Retrieved from [Link]

-

ResearchGate (n.d.). Spectrofluorimetric Determination of SN-38, a Promising New Anti-Tumor Agent, in the Presence and Absence of Organized Media. Retrieved from [Link]

-

Wang, L., et al. (2018). One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabolite in Human Plasma by HPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2018, 9825413. [Link]

-

ResearchGate (n.d.). Irinotecan and its active metabolite, SN-38: Review of bioanalytical methods and recent update from clinical pharmacology perspectives. Retrieved from [Link]

-

de Jonge, M. J., et al. (2005). Flat-Fixed Dosing of Irinotecan: Influence on Pharmacokinetic and Pharmacodynamic Variability. Clinical Cancer Research, 11(10), 3749-3755. [Link]

-

Reddy, B., et al. (2012). UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(5), 415-423. [Link]

-

ResearchGate (n.d.). Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2. Retrieved from [Link]

-

Akbarzadeh, I., et al. (2018). SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma. Darcy, 26(1), 10-18. [Link]

-

MDPI (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Irinotecan. PubChem Compound Summary for CID 60838. Retrieved from [Link].

-

Wan, J., et al. (2013). Determination of Irinotecanand Its Metabolite SN-38 in Nanoparticles by LC-MS/MS in Rats Whole Blood. Chinese Pharmaceutical Journal, 48(20), 1735-1738. [Link]

-

Pharmaffiliates (n.d.). Irinotecan-impurities. Retrieved from [Link]

Sources

- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]